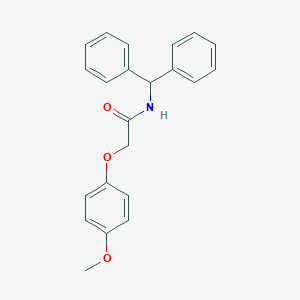
1-(Piperidin-1-yl)propan-2-yl thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-1-yl)propan-2-yl thiophene-2-carboxylate, also known as PTTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTTC belongs to the family of thiophene carboxylates, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-1-yl)propan-2-yl thiophene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes or receptors that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target of its activity. For example, this compound has been shown to induce apoptosis, a programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Piperidin-1-yl)propan-2-yl thiophene-2-carboxylate has several advantages for lab experiments, such as its ease of synthesis and its diverse biological activities. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental conditions when using this compound in lab experiments.
Orientations Futures
There are several future directions for the research on 1-(Piperidin-1-yl)propan-2-yl thiophene-2-carboxylate. One direction is to investigate the structure-activity relationship of this compound and its derivatives to gain a better understanding of their biological activities. Another direction is to explore the potential of this compound as a drug candidate for the treatment of various diseases. Furthermore, the use of this compound in the synthesis of functional materials and its application in environmental science could also be further explored.
Méthodes De Synthèse
The synthesis of 1-(Piperidin-1-yl)propan-2-yl thiophene-2-carboxylate involves the reaction of piperidine, 2-bromo-1-phenylethanone, and thiophene-2-carboxylic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
1-(Piperidin-1-yl)propan-2-yl thiophene-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antibacterial, and antifungal activities. This compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In environmental science, this compound has been studied for its ability to remove heavy metal ions from water.
Propriétés
Formule moléculaire |
C13H19NO2S |
|---|---|
Poids moléculaire |
253.36 g/mol |
Nom IUPAC |
1-piperidin-1-ylpropan-2-yl thiophene-2-carboxylate |
InChI |
InChI=1S/C13H19NO2S/c1-11(10-14-7-3-2-4-8-14)16-13(15)12-6-5-9-17-12/h5-6,9,11H,2-4,7-8,10H2,1H3 |
Clé InChI |
OLWZNFTUURODJQ-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=CS2 |
SMILES canonique |
CC(CN1CCCCC1)OC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)












